molecular formula C66H75Cl2N9O24 B1253715 Epivancomycin

Epivancomycin

Numéro de catalogue B1253715
Poids moléculaire: 1449.2 g/mol
Clé InChI: MYPYJXKWCTUITO-UNZADAAQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Epivancomycin is a glyopeptide that is vancomycin in which the terminal vancosamine of the disaccharide moiety is replaced by 4-epi-vancosamine. It is a glycopeptide and a disaccharide derivative.

Applications De Recherche Scientifique

Derivatisation in Analytical Chemistry

  • Derivatisation of Avermectins and Milbemycins : A study by Berendsen, Mulder, & van Rhijn (2007) focused on the derivatisation of avermectines and milbemycins, including eprinomectin, to create fluorescent derivatives for quantitative analysis using high-performance liquid chromatography. This enhanced the method's applicability and reliability in analytical chemistry.

Biosynthesis of Antibiotics

  • Enzymatic Synthesis in Chloroeremomycin Biosynthesis : Chen et al. (2000) studied the enzymatic synthesis of TDP-L-epivancosamine, a 2,3,6-trideoxysugar in chloroeremomycin, part of the vancomycin family. Their research, detailed in Proceedings of the National Academy of Sciences of the United States of America, contributed significantly to understanding the biosynthesis of this class of glycopeptide antibiotics.

Cancer Research and Treatment

  • Inhibition of Tumor Angiogenesis : Komi et al. (2007) conducted a study on sangivamycin, an antibiotic with anti-tumor activities, focusing on its ability to suppress DNA/RNA synthesis and inhibit tumor angiogenesis. This research, published in the Japanese Journal of Clinical Oncology, adds valuable insights into potential clinical uses of such antibiotics in cancer treatment.

Immunotherapy and Vaccine Development

  • Electroporation for DNA-Based Vaccines : Bodles-Brakhop, Heller, & Draghia‐Akli (2009) explored the use of electroporation in the delivery of DNA vaccines and therapeutic plasmids, as described in Molecular Therapy. This technology enhances the transfer of DNA into cells and tissues, showing promise in vaccine development and gene therapy.

Epigenetics and Gene Expression

  • RNA Structure and Small Molecule Interaction : Edwards & Sigurdsson (2002) used electron paramagnetic resonance spectroscopy to investigate the correlation between RNA structure and internal dynamics in HIV-1 TAR RNA complexes with small molecules. Their findings, published in Biochemistry, provide insights into RNA recognition and interaction with small molecules, which is crucial in understanding gene expression regulation.

Propriétés

Nom du produit

Epivancomycin

Formule moléculaire

C66H75Cl2N9O24

Poids moléculaire

1449.2 g/mol

Nom IUPAC

(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid

InChI

InChI=1S/C66H75Cl2N9O24/c1-23(2)12-34(71-5)58(88)76-49-51(83)26-7-10-38(32(67)14-26)97-40-16-28-17-41(55(40)101-65-56(54(86)53(85)42(22-78)99-65)100-44-21-66(4,70)57(87)24(3)96-44)98-39-11-8-27(15-33(39)68)52(84)50-63(93)75-48(64(94)95)31-18-29(79)19-37(81)45(31)30-13-25(6-9-36(30)80)46(60(90)77-50)74-61(91)47(28)73-59(89)35(20-43(69)82)72-62(49)92/h6-11,13-19,23-24,34-35,42,44,46-54,56-57,65,71,78-81,83-87H,12,20-22,70H2,1-5H3,(H2,69,82)(H,72,92)(H,73,89)(H,74,91)(H,75,93)(H,76,88)(H,77,90)(H,94,95)/t24-,34+,35-,42+,44-,46+,47+,48-,49+,50-,51+,52+,53+,54-,56+,57-,65-,66-/m0/s1

Clé InChI

MYPYJXKWCTUITO-UNZADAAQSA-N

SMILES isomérique

C[C@H]1[C@@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)(C)N)O

SMILES canonique

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epivancomycin
Reactant of Route 2
Epivancomycin
Reactant of Route 3
Epivancomycin
Reactant of Route 4
Epivancomycin
Reactant of Route 5
Epivancomycin
Reactant of Route 6
Epivancomycin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.